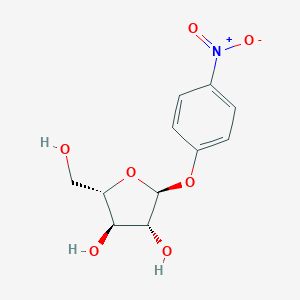

4-Nitrophenyl a-L-arabinofuranoside

Description

The exact mass of the compound 4-Nitrophenyl-ara is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Pentoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl a-L-arabinofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl a-L-arabinofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYBTBDYZXISX-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-58-6 | |

| Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl α-L-arabinofuranoside: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl α-L-arabinofuranoside (pNPAf) is a chromogenic substrate indispensable for the sensitive detection and characterization of α-L-arabinofuranosidase activity. These enzymes play a crucial role in the hydrolysis of arabinose-containing polysaccharides, which are integral components of plant cell walls. While the primary applications of pNPAf have been in biotechnology and industrial enzymology, emerging research into the gut microbiome's influence on human health and disease presents new avenues for its use in drug development and diagnostics. This guide provides a comprehensive overview of the chemical properties, experimental applications, and potential therapeutic relevance of 4-Nitrophenyl α-L-arabinofuranoside.

Core Chemical and Physical Properties

4-Nitrophenyl α-L-arabinofuranoside is a synthetic glycoside that, upon enzymatic cleavage by α-L-arabinofuranosidase, releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This property forms the basis of its widespread use in enzyme assays.

Table 1: Physicochemical Properties of 4-Nitrophenyl α-L-arabinofuranoside

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃NO₇ | |

| Molecular Weight | 271.22 g/mol | |

| CAS Number | 6892-58-6 | |

| Appearance | Off-white to pale yellow powder | |

| Melting Point | 157-159 °C | |

| Solubility | Methanol: 50 mg/mL | |

| Water: Sparingly soluble | ||

| Dimethyl sulfoxide (DMSO): Soluble | ||

| N,N-Dimethylformamide (DMF): Soluble | ||

| Storage Temperature | -20°C |

Experimental Protocols

The primary application of 4-Nitrophenyl α-L-arabinofuranoside is in the quantitative determination of α-L-arabinofuranosidase activity. Below are detailed methodologies for a typical enzyme assay and a general description of a chemo-enzymatic synthesis approach.

Enzymatic Assay for α-L-arabinofuranosidase Activity

This protocol outlines a standard method to measure the activity of α-L-arabinofuranosidase using pNPAf as a substrate. The release of 4-nitrophenol is monitored at 405-420 nm.

Materials:

-

4-Nitrophenyl α-L-arabinofuranoside (pNPAf)

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of pNPAf in a suitable solvent like DMSO or methanol. Dilute the stock solution with the assay buffer to the desired final concentration (e.g., 1-5 mM).

-

Enzyme Reaction:

-

Pre-warm the substrate solution and the enzyme solution to the desired reaction temperature (e.g., 37°C or 50°C).

-

In a microcentrifuge tube or a well of a microplate, add a defined volume of the substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution. The total reaction volume is typically between 100 µL and 1 mL.

-

-

Incubation: Incubate the reaction mixture for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Terminate the reaction by adding a volume of the stop solution (e.g., an equal volume of 1 M sodium carbonate). The high pH of the stop solution denatures the enzyme and develops the yellow color of the 4-nitrophenolate ion.

-

Measurement: Measure the absorbance of the solution at 405-420 nm.

-

Quantification: Determine the amount of released 4-nitrophenol using a standard curve prepared with known concentrations of 4-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.

General Chemo-Enzymatic Synthesis of 4-Nitrophenyl α-L-arabinofuranoside

While specific synthesis protocols can vary, a common approach involves a chemo-enzymatic method. This leverages the stereoselectivity of enzymes to achieve the desired anomeric configuration.

-

Chemical Glycosylation: L-arabinose is first protected with acetyl groups to form per-O-acetylated L-arabinose. This activated sugar is then reacted with 4-nitrophenol in the presence of a Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂). This chemical step often results in a mixture of α and β anomers.

-

Enzymatic Deprotection and Separation: The anomeric mixture is then subjected to enzymatic hydrolysis using a β-specific glycosidase. This enzyme selectively cleaves the β-anomer, leaving the desired α-anomer intact.

-

Purification: The final product, 4-Nitrophenyl α-L-arabinofuranoside, is purified from the reaction mixture using chromatographic techniques such as silica gel column chromatography.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for α-L-Arabinofuranosidase Activity Assay

An In-depth Technical Guide to 4-Nitrophenyl α-L-arabinofuranoside: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl α-L-arabinofuranoside, a crucial chromogenic substrate for the characterization of α-L-arabinofuranosidases. This document details its chemical structure, outlines both established and proposed synthetic methodologies, presents key characterization data, and describes its application in enzymatic assays.

Chemical Structure and Properties

4-Nitrophenyl α-L-arabinofuranoside (pNP-α-L-Af) is a glycoside composed of an α-L-arabinofuranose moiety linked to a 4-nitrophenol aglycon through an α-glycosidic bond. The presence of the 4-nitrophenyl group allows for the colorimetric detection of enzymatic activity, as its cleavage by α-L-arabinofuranosidases releases 4-nitrophenol, which exhibits a yellow color in alkaline solutions.

Below is a summary of the key chemical and physical properties of 4-Nitrophenyl α-L-arabinofuranoside.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₇ | [1] |

| Molecular Weight | 271.22 g/mol | [1] |

| CAS Number | 6892-58-6 | [2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 157-159 °C | [3] |

| Solubility | Soluble in methanol (50 mg/mL) | [4] |

| Storage Temperature | -20°C | [4] |

| Purity | ≥98% (TLC) | [2] |

Synthesis of 4-Nitrophenyl α-L-arabinofuranoside

The synthesis of 4-Nitrophenyl α-L-arabinofuranoside can be approached through several methods, including classical chemical syntheses like the Koenigs-Knorr reaction, modern one-pot syntheses from unprotected sugars, and chemoenzymatic strategies.

Proposed Chemical Synthesis via a Multi-step Approach

Experimental Protocol:

Step 1: Peracetylation of L-Arabinose

-

Suspend L-arabinose in acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid) or a base (e.g., sodium acetate) and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the peracetylated L-arabinose.

Step 2: Bromination of Peracetylated L-Arabinose

-

Dissolve the peracetylated L-arabinose in a solution of hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride and concentrate to yield the crude glycosyl bromide.

Step 3: Glycosylation with 4-Nitrophenol (Koenigs-Knorr Reaction)

-

Dissolve the crude glycosyl bromide and 4-nitrophenol in a dry aprotic solvent (e.g., dichloromethane or toluene).

-

Add a promoter, such as silver carbonate or mercuric cyanide, to the mixture.

-

Stir the reaction at room temperature, protected from light, until the glycosyl bromide is consumed.

-

Filter the reaction mixture to remove the insoluble salts.

-

Wash the filtrate with sodium thiosulfate solution and water.

-

Dry the organic phase and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Deacetylation

-

Dissolve the protected glycoside in dry methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the solution at room temperature and monitor by TLC.

-

Neutralize the reaction with an acidic resin.

-

Filter the mixture and concentrate the filtrate to dryness.

-

Purify the final product by recrystallization or column chromatography to yield 4-Nitrophenyl α-L-arabinofuranoside.

Chemoenzymatic Synthesis Approach

An alternative strategy involves a chemoenzymatic approach, which can offer high stereoselectivity. This method typically involves the chemical synthesis of an anomeric mixture of the glycoside, followed by enzymatic resolution to isolate the desired anomer.

Experimental Protocol:

Step 1: Non-selective Chemical Glycosylation

-

Perform a non-selective acid-catalyzed glycosylation of a protected L-arabinose derivative with 4-nitrophenol to produce a mixture of α and β anomers.

-

Deprotect the anomeric mixture.

Step 2: Enzymatic Hydrolysis of the Undesired Anomer

-

Incubate the anomeric mixture with a specific glycosidase that selectively hydrolyzes the β-anomer (e.g., a β-L-arabinofuranosidase).

-

Monitor the reaction to ensure complete hydrolysis of the β-anomer while the α-anomer remains intact.

-

Separate the desired 4-Nitrophenyl α-L-arabinofuranoside from the hydrolyzed arabinose and 4-nitrophenol using chromatographic techniques.

Characterization Data

Detailed characterization is essential to confirm the structure and purity of the synthesized 4-Nitrophenyl α-L-arabinofuranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for 4-Nitrophenyl α-L-arabinofuranoside were not found in the search results, the expected chemical shifts can be inferred from data for similar compounds.

Expected ¹H NMR (in D₂O or CD₃OD):

-

Aromatic protons: Two doublets in the region of δ 8.2-8.3 ppm and δ 7.2-7.3 ppm, corresponding to the protons on the 4-nitrophenyl ring.

-

Anomeric proton (H-1): A doublet at approximately δ 5.5-5.8 ppm with a small coupling constant (J₁,₂), characteristic of an α-anomeric configuration in furanosides.

-

Other sugar protons (H-2 to H-5): A complex multiplet pattern in the region of δ 3.5-4.5 ppm.

Expected ¹³C NMR (in D₂O or CD₃OD):

-

Aromatic carbons: Signals in the aromatic region (δ 115-165 ppm), including the carbon bearing the nitro group and the carbon attached to the glycosidic oxygen.

-

Anomeric carbon (C-1): A signal around δ 100-105 ppm.

-

Other sugar carbons (C-2 to C-5): Signals in the region of δ 60-85 ppm.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass Spectrum (ESI or FD):

-

Molecular Ion Peak [M+H]⁺ or [M+Na]⁺: Expected at m/z 272.07 or 294.05, respectively, for C₁₁H₁₃NO₇.

-

Fragment Ions: The main fragmentation would be the cleavage of the glycosidic bond, resulting in ions corresponding to the 4-nitrophenolate anion and the arabinofuranosyl cation.

Application in Enzymatic Assays

4-Nitrophenyl α-L-arabinofuranoside is a widely used chromogenic substrate for the detection and quantification of α-L-arabinofuranosidase activity. The enzymatic hydrolysis of the substrate releases 4-nitrophenol, which can be measured spectrophotometrically.

Experimental Protocol for α-L-arabinofuranosidase Assay:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of 4-Nitrophenyl α-L-arabinofuranoside in a suitable solvent (e.g., methanol or DMSO).

-

Assay Buffer: Prepare a buffer at the optimal pH for the enzyme being studied (e.g., sodium acetate buffer, pH 4.0-6.0).

-

Stop Solution: Prepare a solution of sodium carbonate or another suitable base (e.g., 1 M Na₂CO₃) to stop the reaction and develop the color of the 4-nitrophenolate ion.

-

Enzyme Solution: Dilute the enzyme to an appropriate concentration in the assay buffer.

-

-

Assay Procedure:

-

Pre-incubate the desired volume of assay buffer and substrate solution at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction mixture for a specific period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the released 4-nitrophenol at 405-420 nm using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of 4-nitrophenol.

-

Calculate the amount of 4-nitrophenol released in the enzymatic reaction using the standard curve.

-

Determine the enzyme activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.[4]

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Proposed multi-step chemical synthesis of 4-Nitrophenyl α-L-arabinofuranoside.

Caption: Workflow for the enzymatic assay of α-L-arabinofuranosidase.

References

- 1. 4-Nitrophenyl-α-L-arabinofuranoside [neogen.com]

- 2. Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient chemoenzymatic synthesis of 4-nitrophenyl β-d-apiofuranoside and its use in screening of β-d-apiofuranosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-L-Arabinofuranosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]

Technical Guide: p-Nitrophenyl-α-L-arabinofuranoside for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of p-nitrophenyl-α-L-arabinofuranoside (pNPAf), a crucial chromogenic substrate for the determination of α-L-arabinofuranosidase activity. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.

Core Topic: p-Nitrophenyl-α-L-arabinofuranoside - Suppliers and Purity

p-Nitrophenyl-α-L-arabinofuranoside is a widely used substrate in biochemical assays to measure the activity of α-L-arabinofuranosidases. These enzymes play a significant role in the breakdown of hemicellulose, making them a subject of interest in biofuel research, food technology, and drug development. The purity of pNPAf is critical for accurate and reproducible experimental results.

Data Presentation: Suppliers and Purity

The following table summarizes the availability and purity of p-nitrophenyl-α-L-arabinofuranoside from various suppliers. This information is crucial for sourcing high-quality reagents for research and development purposes.

| Supplier | Catalog/SKU | Purity | Analytical Method |

| Santa Cruz Biotechnology | sc-220982 | ≥98% | Not Specified |

| RPI | N66060 | ≥98% | HPLC, TLC |

| AG Scientific | N-2701 | Not Specified | Not Specified |

| Neogen (Megazyme) | O-PNPAF | High Purity | HPLC peak area |

| Sigma-Aldrich | N3641 | ≥98% | TLC |

| LIBIOS | O-PNPAF | >98% | Not Specified |

| Acinopeptide Co., Ltd. | A9681936 | 99% | Not Specified |

| Iris Biotech GmbH | GBB1295 | Not Specified | Not Specified |

| Leap Chem Co., Ltd. | LC7922376 | Not Specified | Not Specified |

| Autech Industry Co.,Limited | AIC10534212 | Not Specified | Not Specified |

| Dayang Chem (Hangzhou) Co.,Ltd. | DC12094836 | Not Specified | Not Specified |

Experimental Protocols

The primary application of p-nitrophenyl-α-L-arabinofuranoside is in the enzymatic assay of α-L-arabinofuranosidase. The following sections provide detailed methodologies for conducting this assay.

General Principle of the Enzymatic Assay

The assay is based on the enzymatic hydrolysis of the glycosidic bond in pNPAf by α-L-arabinofuranosidase. This reaction releases L-arabinofuranose and p-nitrophenol (pNP). When the reaction is stopped with an alkaline solution, the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 400-420 nm.[1] The intensity of the color is directly proportional to the amount of p-nitrophenol released, and thus to the enzyme activity.

Standard Protocol for α-L-arabinofuranosidase Activity Assay

This protocol is a generalized procedure based on common practices found in the literature.[2][3][4]

Materials:

-

p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) solution (e.g., 5 mM in buffer)

-

Enzyme solution (appropriately diluted in buffer)

-

Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0 or 50 mM sodium phosphate buffer, pH 6.0)

-

Stop solution (e.g., 1 M sodium carbonate or 1 M sodium hydroxide)

-

p-Nitrophenol (pNP) standard solutions for calibration curve

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of pNPAf (e.g., 5 mM) in the chosen reaction buffer.

-

Prepare a series of pNP standard solutions of known concentrations in the same buffer to construct a standard curve.

-

Dilute the enzyme sample to a concentration that will result in a linear reaction rate over the chosen incubation time.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube or a well of a microplate, add a specific volume of the enzyme solution (e.g., 100 µL).

-

Pre-incubate the enzyme solution at the desired reaction temperature (e.g., 50°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a specific volume of the pre-warmed pNPAf solution (e.g., 100 µL).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a specific volume of the stop solution (e.g., 100 µL of 1 M sodium carbonate). This will raise the pH and stop the enzymatic activity, while also developing the yellow color of the p-nitrophenolate ion.

-

-

Measurement:

-

Measure the absorbance of the resulting yellow solution at a wavelength between 400 nm and 420 nm using a microplate reader or spectrophotometer.

-

-

Quantification:

-

Determine the concentration of the released p-nitrophenol by comparing the absorbance values of the samples to the standard curve generated from the pNP standard solutions.

-

One unit (U) of α-L-arabinofuranosidase activity is typically defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2]

-

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the use of p-nitrophenyl-α-L-arabinofuranoside.

References

- 1. 4-nitrophenyl-α-L-arabinofuranoside | LIBIOS [libios.fr]

- 2. Insight to Improve α-L-Arabinofuranosidase Productivity in Pichia pastoris and Its Application on Corn Stover Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat [frontiersin.org]

A Comprehensive Technical Guide to 4-Nitrophenyl α-L-arabinofuranoside (CAS 6892-58-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Nitrophenyl α-L-arabinofuranoside (pNPAF), a crucial chromogenic substrate for the specific and sensitive detection of α-L-arabinofuranosidase activity. This document consolidates key chemical and physical properties, detailed experimental protocols for enzyme assays, and relevant safety and storage information. The content is tailored for researchers, scientists, and professionals in drug development who utilize enzymatic assays for screening, characterization, and kinetic studies. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

4-Nitrophenyl α-L-arabinofuranoside, with the CAS number 6892-58-6, is a synthetic glycoside widely employed in biochemistry and molecular biology. Its primary utility lies in its role as a chromogenic substrate for the enzyme α-L-arabinofuranosidase (EC 3.2.1.55). This enzyme plays a significant role in the hydrolysis of arabinose-containing hemicelluloses, making it a key area of study in biofuel production, food technology, and gut microbiome research. The enzymatic cleavage of pNPAF releases 4-nitrophenol (pNP), a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[1][2] This property makes pNPAF an invaluable tool for enzyme kinetics, inhibitor screening, and the characterization of novel α-L-arabinofuranosidases.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Nitrophenyl α-L-arabinofuranoside is presented in the table below. This data is essential for the proper handling, storage, and use of the compound in experimental settings.

| Property | Value | References |

| CAS Number | 6892-58-6 | [1][3][4] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][3][4] |

| Molecular Weight | 271.22 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 157-159 °C | [1][5] |

| Boiling Point (Predicted) | 553.7 ± 50.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.562 ± 0.06 g/cm³ | [5] |

| Purity | ≥98% | [3][4] |

| Solubility | Methanol: 50 mg/mL (clear, light yellow solution) | [1] |

| Acetone: ~5 mg/mL | [6] | |

| Partially soluble in water | [6] | |

| Storage Temperature | -20 °C | [1][7] |

| Stability | Stable for >10 years under recommended storage conditions. Hygroscopic. | [2][8] |

Mechanism of Action

The utility of 4-Nitrophenyl α-L-arabinofuranoside as a substrate is based on a straightforward enzymatic reaction. The enzyme α-L-arabinofuranosidase catalyzes the hydrolysis of the glycosidic bond between the arabinofuranose moiety and the 4-nitrophenyl group. This reaction yields L-arabinose and 4-nitrophenol. Under alkaline conditions (typically achieved by stopping the reaction with a high pH solution), the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 400-420 nm. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the activity of the α-L-arabinofuranosidase.

Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl α-L-arabinofuranoside.

Experimental Protocols

The following section outlines a detailed protocol for a standard α-L-arabinofuranosidase activity assay using pNPAF. This protocol can be adapted for various applications, including enzyme characterization and inhibitor screening.

Materials and Reagents

-

4-Nitrophenyl α-L-arabinofuranoside (CAS 6892-58-6)

-

Enzyme solution (e.g., purified α-L-arabinofuranosidase or crude cell lysate)

-

Assay Buffer: e.g., 50 mM Sodium Acetate Buffer (pH 4.0 - 6.0) or 50 mM Sodium Phosphate Buffer (pH 6.0 - 7.5). The optimal pH should be determined experimentally for the specific enzyme.

-

Stop Solution: e.g., 1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH).

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm.

-

96-well microplates or cuvettes.

-

Incubator or water bath.

Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-Nitrophenyl α-L-arabinofuranoside in the Assay Buffer. Gentle warming may be necessary for complete dissolution. Prepare this solution fresh daily for optimal results.

-

Enzyme Dilutions: Prepare serial dilutions of the enzyme solution in ice-cold Assay Buffer to achieve a concentration that results in a linear rate of reaction over the desired time course.

-

4-Nitrophenol Standard Curve: To quantify the enzyme activity, a standard curve of known 4-nitrophenol concentrations is required.

-

Prepare a 1 mM stock solution of 4-nitrophenol in the Assay Buffer.

-

Create a series of dilutions ranging from 0 to 200 µM in the Assay Buffer.

-

Treat the standards in the same manner as the experimental samples by adding the Stop Solution.

-

Measure the absorbance at 405 nm and plot absorbance versus concentration.

-

Assay Procedure

The following procedure is designed for a 96-well microplate format but can be scaled for cuvettes.

-

Pre-incubation: Add 50 µL of the appropriate Assay Buffer to each well of the microplate.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to the sample wells. For the blank wells, add 25 µL of Assay Buffer.

-

Initiate Reaction: Add 25 µL of the Substrate Stock Solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the Stop Solution to each well. The development of a yellow color indicates the presence of 4-nitrophenol.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation of Enzyme Activity

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the 4-nitrophenol standard curve to determine the concentration of 4-nitrophenol produced in each sample.

-

Calculate the enzyme activity using the following formula:

Activity (U/mL) = (µmol of pNP produced) / (incubation time in min × volume of enzyme in mL)

One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmole of 4-nitrophenol per minute under the specified assay conditions.[9][10]

Figure 2: General workflow for α-L-arabinofuranosidase assay.

Applications in Research and Development

4-Nitrophenyl α-L-arabinofuranoside is a versatile tool with numerous applications in both basic research and applied sciences.

Enzyme Characterization

This substrate is fundamental for determining the kinetic parameters of α-L-arabinofuranosidases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[11] Such studies are crucial for understanding the enzyme's substrate affinity and catalytic efficiency. Researchers have used pNPAF to characterize α-L-arabinofuranosidases from a wide range of organisms, including bacteria, fungi, and plants.[11]

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Cytophaga xylanolytica | 0.504 | 319 | 5.8 | 45 | [11] |

| Aspergillus niger | - | 32 U/mg | 4.0 | 40 | [10] |

| Bacillus subtilis | 0.6 | - | 5.0 | 40 | [12] |

Drug Discovery and Inhibitor Screening

In the context of drug development, particularly for antimicrobial or antifungal agents targeting cell wall biosynthesis, pNPAF-based assays provide a high-throughput method for screening potential inhibitors of α-L-arabinofuranosidases. A decrease in the rate of 4-nitrophenol production in the presence of a test compound indicates inhibitory activity.

Biofuel and Biotechnology

The enzymatic degradation of plant biomass for biofuel production is a key area of research. α-L-Arabinofuranosidases are essential for the breakdown of hemicellulose. pNPAF is used to identify and characterize novel enzymes with high activity and stability, which are desirable traits for industrial applications.[9]

Safety and Handling

For the safe handling of 4-Nitrophenyl α-L-arabinofuranoside, it is important to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and a lab coat. In case of dust formation, use a type N95 (US) or equivalent dust mask.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term stability.[7] The compound is hygroscopic.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The product of the enzymatic reaction, 4-nitrophenol, is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[13] Therefore, proper handling of the reaction mixture and waste is crucial.

Conclusion

4-Nitrophenyl α-L-arabinofuranoside (CAS 6892-58-6) is an indispensable tool for the study of α-L-arabinofuranosidases. Its chromogenic nature allows for a simple, sensitive, and continuous assay of enzyme activity. This technical guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its use, and a summary of its key applications. By following the guidelines presented here, researchers and scientists can effectively utilize this substrate to advance their work in enzymology, drug discovery, and biotechnology.

References

- 1. 4-Nitrophenyl-α-L-arabinofuranoside [neogen.com]

- 2. 4-nitrophenyl-α-L-arabinofuranoside | LIBIOS [libios.fr]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrophenyl-alpha-L-arabinofuranoside Oligosaccharide | Megazyme [megazyme.com]

- 5. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Nitrophenyl-alpha-L-arabinofuranoside, 500 mg, CAS No. 6892-58-6 | Chromogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. 6892-58-6 CAS MSDS (4-NITROPHENYL-ALPHA-L-ARABINOFURANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Frontiers | Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat [frontiersin.org]

- 10. libios.fr [libios.fr]

- 11. Purification and Properties of ArfI, an α-l-Arabinofuranosidase from Cytophaga xylanolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two Key Amino Acids Variant of α-l-arabinofuranosidase from Bacillus subtilis Str. 168 with Altered Activity for Selective Conversion Ginsenoside Rc to Rd - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com:443 [carlroth.com:443]

Technical Guide: Solubility and Application of 4-Nitrophenyl α-L-arabinofuranoside in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Nitrophenyl α-L-arabinofuranoside (pNPA) in methanol, along with relevant physicochemical properties and experimental protocols. This information is critical for the effective use of this chromogenic substrate in various research and development applications, particularly in enzymatic assays.

Physicochemical Properties

4-Nitrophenyl α-L-arabinofuranoside is a chemical compound widely used as a substrate for the enzyme α-L-arabinofuranosidase.[1] Its molecular formula is C₁₁H₁₃NO₇ and it has a molecular weight of 271.22 g/mol .[1][2] The compound typically appears as a white to light yellow powder.

Solubility Data

The solubility of a compound is a critical parameter for designing experiments, especially for preparing stock solutions for enzyme kinetic assays. The solubility of 4-Nitrophenyl α-L-arabinofuranoside has been determined in various solvents.

| Solvent | Solubility | Appearance of Solution |

| Methanol | 50 mg/mL | Clear, light yellow |

| Ethanol | 49.00-51.00 mg/mL | - |

| Ethanol:Water (1:1) | 19.60-20.40 mg/mL | - |

| Acetone | 4 mg/mL | Clear, colorless |

Data compiled from multiple sources.[1][3]

Experimental Protocols

Accurate solubility determination and solution preparation are fundamental for reproducible experimental results. Below are standardized protocols relevant to the use of 4-Nitrophenyl α-L-arabinofuranoside.

Protocol 1: Determination of Solubility via Isothermal Equilibrium

This method is a standard approach to accurately determine the solubility of a compound in a specific solvent.

-

Preparation : Add an excess amount of 4-Nitrophenyl α-L-arabinofuranoside powder to a known volume of methanol in a sealed, airtight vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration : Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed.

-

Sampling : Carefully extract a precise aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Quantification : Dilute the collected aliquot with a suitable solvent. Determine the precise concentration of 4-Nitrophenyl α-L-arabinofuranoside in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation : Calculate the original solubility in mg/mL by accounting for the dilution factor used during the quantification step.[4]

Protocol 2: Preparation of a Methanolic Stock Solution

This protocol outlines the steps for preparing a standard stock solution for use in enzymatic assays.

-

Weighing : Accurately weigh the desired mass of 4-Nitrophenyl α-L-arabinofuranoside powder using an analytical balance.

-

Dissolution : Add the powder to a volumetric flask and add a portion of high-purity methanol. Gently swirl the flask to dissolve the compound. Once dissolved, add methanol to the calibration mark.

-

Storage : For stability and to prevent degradation, store the resulting stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]

Visualized Workflows and Pathways

Diagrams are provided below to illustrate key experimental processes involving 4-Nitrophenyl α-L-arabinofuranoside.

References

- 1. 4-Nitrophenyl a- L -arabinofuranoside = 98 TLC 6892-58-6 [sigmaaldrich.com]

- 2. 4-nitrophenyl-alpha-L-arabinofuranoside | C11H13NO7 | CID 151437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6892-58-6 CAS MSDS (4-NITROPHENYL-ALPHA-L-ARABINOFURANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Storage and Stability of p-Nitrophenyl Phosphate (pNPA) Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl Phosphate (pNPA), a chromogenic substrate for various phosphatases, is a cornerstone reagent in a multitude of biochemical and clinical assays, most notably the enzyme-linked immunosorbent assay (ELISA). The enzymatic hydrolysis of the colorless pNPA by phosphatases, such as alkaline phosphatase (AP), yields p-nitrophenol (pNP), a yellow-colored product, and inorganic phosphate.[1] The rate of pNP formation, quantifiable by measuring the absorbance at or near 405 nm, is directly proportional to the phosphatase activity.[1] This simple and sensitive detection method makes pNPA an invaluable tool in enzyme kinetics studies and drug discovery.[1]

However, the accuracy and reproducibility of assays employing pNPA are critically dependent on the stability of the reagent itself. Spontaneous hydrolysis of pNPA can lead to elevated background signals, thereby compromising the integrity of experimental data. This guide provides an in-depth overview of the optimal storage conditions for pNPA, the factors influencing its stability, and detailed protocols for its use and stability assessment.

Core Principles of pNPA Stability

The stability of pNPA is primarily influenced by three key factors: temperature, pH, and light . Understanding and controlling these factors are paramount to ensure the reliability of experimental results.

Storage of Solid pNPA

Solid pNPA, available as a powder or tablets, is relatively stable when stored under appropriate conditions. To maximize its shelf-life and performance, the following storage guidelines are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[2] 2-8°C for short-term storage.[2] | Minimizes the rate of spontaneous hydrolysis and chemical degradation.[2] |

| Light | Store in a dark or amber vial.[2] | pNPA is sensitive to light and can degrade upon exposure.[2][3] |

| Moisture | Keep in a tightly sealed container in a dry environment.[2] | pNPA is hygroscopic and can be hydrolyzed in the presence of moisture.[2] |

Storage of pNPA Solutions

pNPA solutions are significantly more prone to degradation than the solid form. The stability of pNPA in solution is highly dependent on the storage temperature, the pH of the buffer, and exposure to light.

| Solution Type | Storage Temperature | Duration | Recommendations |

| Stock Solution (in water) | -20°C | Up to 6 weeks[4] | Aliquoting is highly recommended to prevent multiple freeze-thaw cycles.[5] |

| Reconstituted Substrate Solution (in buffer) | -20°C | Up to 4 weeks[4] | Stability can be influenced by the specific buffer composition. |

| 2-8°C | Up to 2 years (for certain commercial stabilized solutions)[4] | Always adhere to the manufacturer's specific instructions. | |

| Working Solution | Room Temperature or 37°C | Prepare fresh before each use.[4] | Highly susceptible to rapid degradation at ambient and elevated temperatures, especially at neutral to alkaline pH.[4] |

Factors Affecting pNPA Stability in Solution

Effect of pH

The rate of spontaneous hydrolysis of pNPA is highly pH-dependent. The ester bond in pNPA is susceptible to both acid- and base-catalyzed hydrolysis. Generally, pNPA exhibits greater stability in acidic conditions and becomes increasingly unstable as the pH becomes more alkaline.[6][7] This is a critical consideration as many phosphatase assays are performed under alkaline conditions to optimize enzyme activity.

| pH Range | Stability | Implication for Assays |

| < 7.0 | High | pNPA is relatively stable with minimal spontaneous hydrolysis. Assays in this pH range will have lower background noise. |

| 7.0 - 8.0 | Moderate | Spontaneous hydrolysis becomes more significant. It is essential to include a "substrate only" control to correct for background absorbance. |

| > 8.0 | Low | The rate of spontaneous hydrolysis increases substantially. It is crucial to prepare solutions fresh and perform the assay immediately. |

A study on the hydrolysis of the related compound p-nitrophenyl acetate (PNPA) demonstrated a clear pH-rate profile, with observed rate constants (kobs) increasing significantly with pH, particularly between pH 7 and 9.[7]

Effect of Temperature

Temperature significantly influences the rate of pNPA hydrolysis. Higher temperatures accelerate the rate of spontaneous degradation.[8]

| Temperature | Stability | Implication for Assays |

| On ice, 4°C | High | Keeping the substrate solution on ice or refrigerated will significantly slow the rate of spontaneous hydrolysis. |

| Room Temperature (~25°C) | Moderate to Low | The rate of hydrolysis is noticeable, especially at non-neutral pH. Avoid leaving substrate solutions at room temperature for extended periods. |

| Elevated Temperature (e.g., 37°C) | Low | Higher temperatures will accelerate the rate of spontaneous hydrolysis. It is important to pre-incubate other assay components to the desired temperature before adding the fresh, cold substrate solution to initiate the reaction. |

Effect of Light

Exposure to light can lead to the degradation of pNPA.[2][3] Therefore, it is crucial to store pNPA powder and solutions protected from light. During experimental procedures, particularly during long incubation periods, plates should be covered to minimize light exposure.[1]

Experimental Protocols

Protocol for a Standard Alkaline Phosphatase (AP) Assay

This protocol provides a general procedure for measuring AP activity using pNPA in a 96-well plate format.

Materials:

-

pNPP tablets or powder

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[1]

-

Alkaline Phosphatase (AP) enzyme standard and samples

-

Stop Solution (e.g., 3 M NaOH)[1]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Assay Procedure:

-

Pipette 80 µL of the Assay Buffer into the wells of the microplate.

-

Add 10 µL of the AP enzyme standard or sample to the appropriate wells.

-

For background control, add 10 µL of the sample to separate wells and add 20 µL of Stop Solution to terminate the AP activity.[2]

-

Initiate the reaction by adding 50 µL of the freshly prepared pNPA working solution to each well.[9] Mix gently.

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes). Protect the plate from light during incubation.[1][9]

-

Stop the reaction by adding 20 µL of Stop Solution to each well (except the background control wells which already contain it).[9]

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (reagent blank) from all readings.

-

Subtract the absorbance of the sample background control from the corresponding sample readings.

-

Plot a standard curve of absorbance versus the concentration of the pNP standard.

-

Determine the concentration of pNP produced in the samples from the standard curve.

-

Calculate the AP activity based on the amount of pNP produced per unit of time.

-

Protocol for Assessing the Stability of a pNPA Solution

This protocol describes a method to quantify the spontaneous degradation of a pNPA solution over time under specific conditions.

Materials:

-

pNPA powder or tablets

-

A series of buffers at different pH values (e.g., pH 7.0, 8.0, 9.0, 10.0)

-

96-well clear, flat-bottom microplate

-

Incubator or water bath set to the desired temperature(s)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of pNPA Solutions:

-

Prepare a fresh pNPA working solution in each of the different pH buffers to the desired final concentration (e.g., 1 mg/mL).

-

-

Stability Assay:

-

Dispense 200 µL of each pNPA solution into multiple wells of a 96-well plate.

-

Immediately measure the absorbance at 405 nm for the time zero (T=0) reading.

-

Incubate the plate at the desired temperature(s) (e.g., 4°C, 25°C, 37°C), protected from light.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solutions at 405 nm.

-

-

Data Analysis:

-

For each pH and temperature condition, plot the absorbance at 405 nm against time.

-

An increase in absorbance over time indicates the spontaneous hydrolysis of pNPA to pNP.

-

The rate of degradation can be determined from the slope of the initial linear portion of the curve.

-

The percentage of degradation at each time point can be calculated relative to a standard curve of known pNP concentrations.

-

Visualizations

Enzymatic Hydrolysis of pNPA

Caption: Enzymatic conversion of pNPA to p-nitrophenol.

Logical Workflow for Assessing pNPA Stability

Caption: A systematic approach to evaluating pNPA stability.

Experimental Workflow for a Typical Phosphatase Assay

Caption: Step-by-step workflow for a pNPA-based phosphatase assay.

Conclusion

The integrity of p-Nitrophenyl Phosphate is a critical determinant of the accuracy and reliability of a wide range of enzymatic assays. By adhering to the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize reagent degradation, reduce experimental variability, and ensure the generation of high-quality, reproducible data. The primary considerations are to store solid pNPA at low temperatures, protected from light and moisture, and to prepare pNPA solutions fresh whenever possible, particularly when working at alkaline pH and elevated temperatures. The implementation of appropriate controls, as detailed in the experimental protocols, is essential for correcting for any background signal arising from spontaneous hydrolysis. By taking these precautions, the full potential of pNPA as a sensitive and valuable tool in scientific research can be realized.

References

- 1. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genetex.com [genetex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. web.viu.ca [web.viu.ca]

- 6. Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water [authors.library.caltech.edu]

- 7. irejournals.com [irejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

The Core Principle of α-L-Arabinofuranosidase Chromogenic Assay: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-Arabinofuranosidases (EC 3.2.1.55) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal non-reducing α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides.[1][2][3] These enzymes play a crucial role in the breakdown of plant cell wall hemicelluloses, such as arabinoxylans and arabinogalactans.[1][2][3] The chromogenic assay for α-L-arabinofuranosidase provides a simple and reliable method for determining the activity of these enzymes. This guide delves into the core principles of this assay, providing detailed experimental protocols and data presentation for professionals in the field.

The fundamental principle of the chromogenic assay lies in the use of a synthetic substrate that, upon enzymatic cleavage, releases a colored product, or chromophore.[4] The intensity of the color produced is directly proportional to the amount of product formed and, consequently, to the enzymatic activity. This allows for the quantification of enzyme activity using spectrophotometry.

Enzymatic Reaction Mechanism

The most widely used chromogenic substrate for α-L-arabinofuranosidase assays is para-nitrophenyl-α-L-arabinofuranoside (pNPAf).[1][5] In this reaction, the α-L-arabinofuranosidase enzyme hydrolyzes the glycosidic bond in pNPAf, releasing L-arabinose and para-nitrophenol (pNP).

Under alkaline conditions, the released para-nitrophenol is converted to the para-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm, imparting a yellow color to the solution.[1][6][7] The intensity of this yellow color can be measured using a spectrophotometer or a microplate reader, allowing for the quantification of the enzyme's activity.

Experimental Protocol

The following is a generalized protocol for the chromogenic assay of α-L-arabinofuranosidase. Optimal conditions, such as pH, temperature, and substrate concentration, may vary depending on the specific enzyme and should be determined empirically.

Materials:

-

α-L-arabinofuranosidase enzyme solution

-

p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) solution (e.g., 5 mM in buffer)

-

Buffer solution (e.g., 50 mM sodium phosphate buffer, pH 6.0 or 100 mM sodium acetate buffer, pH 4.0)[1][8]

-

Stop solution (e.g., 1 M sodium carbonate or saturated sodium tetraborate solution)[1][9]

-

Spectrophotometer or microplate reader

-

Incubator or water bath

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, pre-warm the buffer and pNPAf substrate solution to the desired reaction temperature (e.g., 35°C or 40°C).[1][8]

-

Enzyme Addition: Add a specific volume of the appropriately diluted enzyme solution to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a volume of the stop solution. The stop solution, typically alkaline, also serves to develop the yellow color of the para-nitrophenolate ion.[1][9]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a wavelength between 405 nm and 420 nm.[1][7][10]

-

Standard Curve: Prepare a standard curve using known concentrations of para-nitrophenol to correlate absorbance values with the amount of product released.[1]

-

Calculation of Enzyme Activity: One unit of α-L-arabinofuranosidase activity is typically defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1][8]

Quantitative Data Summary

The chromogenic assay using pNPAf has been widely employed to characterize α-L-arabinofuranosidases from various sources. The table below summarizes key kinetic parameters for several α-L-arabinofuranosidases, providing a comparative overview of their activities on this chromogenic substrate.

| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Aspergillus niger | GH54 | 4.0 | 40 | - | - | ~32 U/mg | [8] |

| Bacillus subtilis str. 168 | - | 5.0 | 40 | 0.6 | 108.9 | 181.5 | [11] |

| Cytophaga xylanolytica | - | 5.8 | 45 | 0.504 | - | 319 µmol·min-1·mg-1 | [12] |

| Paenibacillus sp. THS1 | GH51 | 6.5 | 60-75 | - | - | 1050 | [13] |

| Thermothelomyces thermophilus | GH62 | 5.0 | 60 | - | - | 179.07 U/mg | [14][15] |

Note: The units for specific activity (U/mg) and catalytic efficiency (kcat/Km) can vary between studies and are presented as reported in the respective literature. "-" indicates that the data was not specified in the cited source.

Conclusion

The α-L-arabinofuranosidase chromogenic assay, primarily utilizing pNPAf as a substrate, is a robust and widely adopted method for determining enzyme activity. Its simplicity, sensitivity, and amenability to high-throughput screening make it an invaluable tool in enzyme characterization, inhibitor screening, and various biotechnological applications. A thorough understanding of its core principles and meticulous execution of the experimental protocol are paramount for obtaining accurate and reproducible results.

References

- 1. α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families [mdpi.com]

- 2. α-L-Arabinofuranosidase - Wikipedia [en.wikipedia.org]

- 3. Arabinofuranosidases: Characteristics, microbial production, and potential in waste valorization and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. 4-nitrophenyl-α-L-arabinofuranoside | LIBIOS [libios.fr]

- 6. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org [2012.igem.org]

- 8. alpha-L-Arabinofuranosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]

- 9. Discovery of a bifunctional xylanolytic enzyme with arabinoxylan arabinofuranohydrolase‐d3 and endo‐xylanase activities and its application in the hydrolysis of cereal arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Purification and Properties of ArfI, an α-l-Arabinofuranosidase from Cytophaga xylanolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GH51 α-l-arabinofuranosidase from Paenibacillus sp. THS1 is multifunctional, hydrolyzing main-chain and side-chain glycosidic bonds in heteroxylans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat [frontiersin.org]

A Comprehensive Technical Guide to the Safe Handling and Application of 4-Nitrophenyl α-L-arabinofuranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of 4-Nitrophenyl α-L-arabinofuranoside. The information is intended to ensure its safe and effective use in a laboratory setting.

Core Safety and Physical Properties

4-Nitrophenyl α-L-arabinofuranoside (pNP-α-L-Araf) is a chromogenic substrate used for the detection of α-L-arabinofuranosidase activity.[1][2] While it is a valuable tool in biochemical assays, proper handling is crucial to ensure laboratory safety.

General Safety and Hazard Information

The compound is generally not classified as hazardous, but standard laboratory precautions should always be observed.[3] It is intended for research use only and not for diagnostic or therapeutic applications.[4]

Table 1: Hazard Identification and First Aid Measures

| Aspect | Description | First Aid Measures |

| Inhalation | May cause respiratory irritation. | Remove the individual to fresh air. If breathing becomes difficult, seek medical attention.[5] |

| Skin Contact | May cause skin irritation upon prolonged contact. | Wash the affected area thoroughly with soap and water.[5] |

| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] |

| Ingestion | May be harmful if swallowed. | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Nitrophenyl α-L-arabinofuranoside is essential for its proper storage and use.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₇[7] |

| Molecular Weight | 271.22 g/mol [7] |

| Appearance | White to off-white crystalline powder[8] |

| Melting Point | 157-159 °C |

| Solubility | Soluble in methanol (50 mg/mL)[8] |

| Storage Temperature | -20°C[8] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

A systematic approach to personal and environmental protection should be adopted when handling 4-Nitrophenyl α-L-arabinofuranoside.

Storage and Stability

For long-term stability, 4-Nitrophenyl α-L-arabinofuranoside should be stored at -20°C in a tightly sealed container, protected from light and moisture.[8] Under these conditions, the compound is stable for more than two years.[9]

Experimental Protocols: α-L-Arabinofuranosidase Activity Assay

4-Nitrophenyl α-L-arabinofuranoside is a chromogenic substrate used to measure the activity of α-L-arabinofuranosidase. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which is a yellow-colored compound under alkaline conditions and can be quantified spectrophotometrically at 400-420 nm.[9]

Reagents and Materials

-

4-Nitrophenyl α-L-arabinofuranoside (Substrate)

-

Enzyme solution (e.g., purified α-L-arabinofuranosidase or cell lysate)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Stopping Reagent (e.g., 1 M Sodium Carbonate)

-

Spectrophotometer or microplate reader

-

Microcentrifuge tubes or 96-well plate

-

Pipettes

Detailed Experimental Procedure

The following protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.

Table 3: Step-by-Step Protocol for α-L-Arabinofuranosidase Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare a stock solution of 4-Nitrophenyl α-L-arabinofuranoside (e.g., 10 mM in assay buffer). Prepare working solutions of the enzyme at various dilutions in assay buffer. |

| 2. Reaction Setup | In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of the assay buffer (e.g., 80 µL). Add a volume of the enzyme solution (e.g., 10 µL). |

| 3. Pre-incubation | Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate. |

| 4. Initiation of Reaction | Add a volume of the 4-Nitrophenyl α-L-arabinofuranoside stock solution (e.g., 10 µL) to initiate the reaction. |

| 5. Incubation | Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction. |

| 6. Termination of Reaction | Stop the reaction by adding a volume of the stopping reagent (e.g., 100 µL of 1 M Sodium Carbonate). This will also develop the yellow color of the 4-nitrophenol product. |

| 7. Measurement | Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader. |

| 8. Calculation | Calculate the enzyme activity based on the amount of 4-nitrophenol released, using a standard curve of known 4-nitrophenol concentrations. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.[10] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the enzymatic assay.

Disposal

All waste materials, including unused substrate solutions and contaminated consumables, should be disposed of in accordance with local, state, and federal regulations for chemical waste.[5]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

References

- 1. 4-Nitrophenyl-alpha-L-arabinofuranoside Oligosaccharide | Megazyme [megazyme.com]

- 2. 4-Nitrophenyl-α-L-arabinofuranoside [neogen.com]

- 3. Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. realgenelabs.com [realgenelabs.com]

- 9. 4-nitrophenyl-α-L-arabinofuranoside | LIBIOS [libios.fr]

- 10. α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families [mdpi.com]

Methodological & Application

Application Notes and Protocols for the 4-Nitrophenyl α-L-Arabinofuranoside (pNPA) Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Nitrophenyl α-L-arabinofuranoside (pNPA) enzyme assay is a widely used, simple, and sensitive method for the determination of α-L-arabinofuranosidase activity. This chromogenic assay relies on the enzymatic hydrolysis of the colorless synthetic substrate, pNPA, to release L-arabinose and 4-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically. The rate of formation of the yellow product is directly proportional to the α-L-arabinofuranosidase activity. This assay is crucial for characterizing enzyme kinetics, screening for inhibitors, and assessing the enzymatic degradation of plant biomass for biofuel production and other industrial applications.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the glycosidic bond in 4-nitrophenyl α-L-arabinofuranoside by an α-L-arabinofuranosidase. This reaction produces L-arabinose and 4-nitrophenol. In an alkaline environment, the hydroxyl group of 4-nitrophenol is deprotonated, forming the 4-nitrophenolate anion, which exhibits strong absorbance at approximately 400-410 nm. The enzymatic activity is determined by measuring the rate of increase in absorbance at this wavelength.

Data Presentation

Table 1: Summary of Quantitative Data for α-L-Arabinofuranosidase Assays using pNPA

| Parameter | Value/Range | Enzyme Source/Context |

| Wavelength of Max. Absorbance (λmax) | 400 - 410 nm | 4-Nitrophenolate |

| Optimal pH | 3.0 - 6.0 | Varies with enzyme source (e.g., Aspergillus niger pH 4.0, Cytophaga xylanolytica pH 5.8, Gloeophyllum trabeum pH 3.0)[1][2][3] |

| Optimal Temperature | 40 - 60 °C | Varies with enzyme source (e.g., Aspergillus niger 40°C, Cytophaga xylanolytica 45°C, Pichia pastoris expressed ARA 60°C)[1][2][4] |

| Substrate (pNPA) Concentration | 0.5 - 10 mM | Dependent on the enzyme's Km value |

| Km for pNPA | 0.504 - 5.36 mM | Cytophaga xylanolytica (0.504 mM), Bacillus subtilis (0.6 mM), Pichia pastoris expressed ARA (5.36 mM)[1][4][5] |

| Vmax for pNPA | Varies widely | Cytophaga xylanolytica (319 µmol/min/mg), Pichia pastoris expressed ARA (747.55 µmol/min/mg)[1][4] |

| Specific Activity | Varies widely | Aspergillus niger (32 U/mg), Bacillus subtilis (32.6 U/mg)[6][7] |

Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][4]

Experimental Protocols

This section provides a general, adaptable protocol for the pNPA-based α-L-arabinofuranosidase assay. The optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

Materials and Reagents

-

4-Nitrophenyl α-L-arabinofuranoside (pNPA)

-

Enzyme sample (purified or crude extract)

-

Assay Buffer (e.g., 50-100 mM Sodium Acetate Buffer, pH 4.0-5.5; 50 mM MES Buffer, pH 5.5-6.5; 50 mM Citric Acid/Sodium Citrate Buffer, pH 3.0-6.0)

-

Stop Solution (e.g., 1 M Sodium Carbonate)

-

4-Nitrophenol (pNP) for standard curve

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Incubator or water bath

-

Pipettes and tips

-

Distilled or deionized water

Preparation of Reagents

-

Assay Buffer: Prepare the desired buffer at the appropriate concentration and pH. For example, to prepare 100 mM Sodium Acetate Buffer (pH 5.0), dissolve the appropriate amount of sodium acetate in water, adjust the pH with acetic acid, and bring to the final volume.

-

Substrate Stock Solution (e.g., 10 mM pNPA): Dissolve the required amount of pNPA in the assay buffer. Gentle warming may be necessary to fully dissolve the substrate. Store protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. On the day of the assay, dilute the enzyme stock to the desired working concentration with the same buffer. The optimal concentration should result in a linear reaction rate over the desired time course.

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate in 100 mL of distilled water.

-

p-Nitrophenol Standard Stock Solution (e.g., 1 mM): Accurately weigh and dissolve p-nitrophenol in the assay buffer to prepare a stock solution. From this stock, prepare a series of dilutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the assay buffer to generate a standard curve.

Assay Procedure

-

Set up the reaction: In a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or buffer for the blank)

-

Pre-incubate the plate at the desired assay temperature for 5-10 minutes.

-

-

Initiate the reaction: Add the pNPA substrate solution to each well to start the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Add the stop solution (e.g., 100 µL of 1 M Sodium Carbonate) to each well to terminate the reaction and develop the yellow color.[4]

-

Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[5]

Standard Curve and Data Analysis

-

Prepare the standard curve: To each well of a 96-well plate, add a known volume of each p-nitrophenol standard dilution and the same volume of stop solution as used in the assay. Measure the absorbance at 405 nm.

-

Plot the standard curve: Plot the absorbance values against the corresponding concentrations of p-nitrophenol. Determine the equation of the line (y = mx + c) from the linear regression.

-

Calculate enzyme activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the standard curve equation to calculate the concentration of p-nitrophenol produced in each sample.

-

Calculate the enzyme activity using the following formula: Activity (U/mL) = (µmol of pNP produced) / (incubation time (min) x volume of enzyme (mL))

-

To determine the specific activity (U/mg), divide the activity (U/mL) by the enzyme concentration in the assay (mg/mL).

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the 4-Nitrophenyl α-L-arabinofuranoside enzyme assay.

Signaling Pathway (Reaction Mechanism)

Caption: Principle of the chromogenic pNPA enzyme assay.

References

- 1. Purification and Properties of ArfI, an α-l-Arabinofuranosidase from Cytophaga xylanolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-L-Arabinofuranosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]

- 3. Characterization of an α-L-Arabinofuranosidase GH51 from the Brown-rot Fungus Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight to Improve α-L-Arabinofuranosidase Productivity in Pichia pastoris and Its Application on Corn Stover Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two Key Amino Acids Variant of α-l-arabinofuranosidase from Bacillus subtilis Str. 168 with Altered Activity for Selective Conversion Ginsenoside Rc to Rd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. libios.fr [libios.fr]

Application Note: α-L-Arabinofuranosidase Activity Assay Using p-Nitrophenyl-α-L-Arabinofuranoside (pNPA)

Introduction

α-L-Arabinofuranosidases (EC 3.2.1.55) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal, non-reducing α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides.[1][2][3] These enzymes play a crucial role in the breakdown of plant cell wall hemicelluloses, such as arabinoxylans and arabinans. Their activity is of significant interest in various industrial applications, including biofuel production, food and beverage processing, and drug development. This application note describes a simple and reliable colorimetric method for determining α-L-arabinofuranosidase activity using the chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPA).

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, pNPA, by α-L-arabinofuranosidase. The enzyme cleaves the glycosidic bond, releasing L-arabinose and p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 400-410 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and, consequently, to the α-L-arabinofuranosidase activity.

Experimental Protocols

Materials and Reagents

-

p-Nitrophenyl-α-L-arabinofuranoside (pNPA)

-

α-L-Arabinofuranosidase enzyme solution (e.g., from Aspergillus niger)

-

Sodium acetate buffer (100 mM, pH 4.0) or other appropriate buffer (e.g., sodium phosphate, citrate-phosphate)[4][5]

-

Sodium carbonate (Na₂CO₃) solution (1 M) or other stop solution (e.g., sodium tetraborate)[1][2]

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Incubator or water bath

Preparation of Reagents

-

Substrate Stock Solution (e.g., 5 mM pNPA): Dissolve the appropriate amount of pNPA in the assay buffer. Gentle warming may be required to fully dissolve the substrate. Prepare this solution fresh daily.

-

Assay Buffer: Prepare the desired buffer at the optimal pH for the specific α-L-arabinofuranosidase being tested. Common buffers include sodium acetate, sodium phosphate, and citrate-phosphate.[1][4]

-

Stop Solution (1 M Na₂CO₃): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

-

Enzyme Solution: Dilute the α-L-arabinofuranosidase enzyme in the assay buffer to a concentration that results in a linear rate of p-nitrophenol production over the desired incubation time.

Assay Procedure

-

Enzyme and Substrate Pre-incubation: Pre-warm the enzyme solution and substrate solution to the optimal reaction temperature.[1]

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the assay buffer and the enzyme solution.

-

Initiation of Reaction: Start the reaction by adding the pNPA substrate solution to the enzyme/buffer mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding the stop solution (e.g., 1 M Na₂CO₃).[2][4] This will also develop the yellow color of the p-nitrophenolate ion.

-

Absorbance Measurement: Measure the absorbance of the solution at 400-410 nm using a microplate reader or spectrophotometer.[2][4]

-

Controls: Prepare a blank reaction by adding the stop solution before the addition of the enzyme solution. Subtract the absorbance of the blank from the absorbance of the samples.

Calculation of Enzyme Activity

One unit (U) of α-L-arabinofuranosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1][2]

The activity can be calculated using the following formula:

Activity (U/mL) = (ΔA × V_total) / (ε × t × V_enzyme × d)

Where:

-

ΔA is the change in absorbance (absorbance of sample - absorbance of blank).

-

V_total is the total volume of the reaction mixture in mL.

-

ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (e.g., 18,700 M⁻¹cm⁻¹ at 400 nm).[6]

-

t is the incubation time in minutes.

-

V_enzyme is the volume of the enzyme solution used in the reaction in mL.

-

d is the path length of the cuvette or microplate well in cm.

Data Presentation

Table 1: Summary of α-L-Arabinofuranosidase Assay Parameters from Literature

| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Substrate | Specific Activity (U/mg) | Reference |

| Thermothelomyces thermophilus | GH62 | 5.0 | 60 | Wheat Arabinoxylan | 179.07 | [2] |

| Aspergillus niger | Not Specified | 4.0 | 40 | pNPA | Not Specified | [5] |

| Gloeophyllum trabeum | GH51 | 2.2 - 4.0 | 50 | pNPA | Not Specified | [6] |

| Streptomyces avermitilis | GH43 | 6.0 | 45 | pNPA | Not Specified | [7] |

| Talaromyces amestolkiae (ARA-1) | GH62 | 5.0 | 60 | pNPA | Not Specified | [3] |